1-Phenylbutane-1,2-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-phenylbutane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-2-9(11)10(12)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRWSGXNBGFLEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40277193 | |
| Record name | 1-phenylbutane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40277193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3457-55-4 | |
| Record name | NSC1085 | |
| Source | DTP/NCI | |
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| Record name | 1-phenylbutane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40277193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylbutane-1,2-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1-Phenyl-1,2-butanedione | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WKX2KUZ8HH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 1 Phenylbutane 1,2 Dione and Analogues
Established Synthetic Routes to 1,2-Diketone Structures
Traditional approaches to the synthesis of 1,2-diketones often rely on the oxidation of various precursors. These methods have been foundational in organic synthesis and continue to be relevant.
Multi-Step Synthesis via Alpha-Methylene Oxidation Pathways
A common strategy for synthesizing 1,2-diketones involves the oxidation of the α-methylene group of a ketone precursor. This multi-step process typically includes halogenation, substitution, and subsequent oxidation.
The synthesis of 1,2-diketones can be achieved through the strategic halogenation of a ketone at the alpha-position, followed by a substitution reaction. For instance, the synthesis of 1-phenylbut-3-ene-1,2-dione, an analogue of 1-phenylbutane-1,2-dione, involves the acylation of benzene (B151609) with 4-chlorobutyryl chloride, followed by bromination of the resulting α-methylene group. researchgate.net Similarly, the synthesis of 1-phenylpropane-1,2-dione utilizes the bromination of propiophenone (B1677668) in the presence of anhydrous aluminum chloride. prepchem.com The resulting α-haloketone is then typically subjected to nucleophilic substitution to introduce a hydroxyl group, setting the stage for oxidation.
The oxidation of α-hydroxyketones is a key step in many multi-step syntheses of 1,2-diketones. Following the substitution of the α-halogen with a hydroxyl group, the resulting α-hydroxyketone is oxidized to the corresponding diketone. A specific example is the synthesis of 1-phenylbut-3-ene-1,2-dione, where an α-hydroxyketone intermediate is oxidized using potassium dichromate to yield the final 1,2-diketone structure. researchgate.net
In the synthesis of unsaturated 1,2-diketones, a dehydrohalogenation step can be employed to introduce a double bond. For example, the synthesis of 1-phenylbut-3-ene-1,2-dione from 4-chloro-1-phenyl-butane-1,2-dione involves a final dehydrochlorination step. researchgate.net This elimination reaction is crucial for creating the unsaturated analogue.
Preparation of Related Phenylbutanedione Isomers as Synthetic Building Blocks (e.g., 1-Phenylbutane-1,3-dione)
The isomer 1-phenylbutane-1,3-dione serves as a valuable building block in organic synthesis. Its synthesis can be accomplished via a Claisen condensation reaction. Specifically, sodium ethoxide is prepared from sodium and absolute ethanol, to which ethyl acetoacetate (B1235776) and acetophenone (B1666503) are added. researchgate.net The resulting sodium salt is then acidified to yield 1-phenylbutane-1,3-dione. researchgate.net This β-diketone is a versatile precursor for constructing more complex molecules, including various heterocyclic compounds, due to the reactivity of its dicarbonyl moiety. fiveable.me
Innovative Approaches in Diketone Synthesis
Modern synthetic chemistry has seen the development of novel and more efficient methods for the preparation of 1,2-diketones, often involving transition metal catalysis and non-oxidative pathways.
Recent advancements have introduced a variety of innovative methods for the synthesis of 1,2-diketones. These include copper-catalyzed decarboxylative coupling reactions of aryl propiolic acids with aryl iodides, and the aerobic oxidation of deoxybenzoins catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO). organic-chemistry.org Non-oxidative methods are also emerging, such as palladium-catalyzed couplings with α-ketothioester and isocyanide precursors. nih.gov Furthermore, a one-pot, four-component palladium-catalyzed coupling has been developed for the synthesis of unsymmetrical 1,2-diketones from aryl halides and alkyl zincs. researchgate.net Other novel approaches include a zinc-mediated reductive coupling of aryl methyl ketones and a mercury-catalyzed oxidation of alkynes. acs.orgtandfonline.com
| Innovative Synthetic Method | Catalyst/Reagent | Precursors | Key Features |
| Decarboxylative Coupling | Copper | Aryl propiolic acids and aryl iodides | Good functional group tolerance. organic-chemistry.org |
| Aerobic Oxidation | DABCO | Deoxybenzoins | Uses air as the sole oxidant. organic-chemistry.org |
| Non-oxidative Coupling | Palladium | α-ketothioesters and isocyanides | Avoids harsh oxidative conditions. nih.gov |
| Four-Component Coupling | Palladium | Aryl halides and alkyl zincs | One-pot synthesis of unsymmetrical 1,2-diketones. researchgate.net |
| Reductive Coupling | Zinc | Aryl methyl ketones | Involves C(CO)–C(sp3) bond cleavage. acs.org |
| Alkyne Oxidation | Mercury | Alkynes | Inexpensive and rapid construction of 1,2-diketones. tandfonline.com |
Electrochemical Radical Reactions for Carbon-Carbon Bond Formation
Electrochemical synthesis is emerging as a powerful and sustainable tool in organic chemistry, offering an alternative to traditional reagent-based methods. These reactions utilize electrical current to generate reactive intermediates, such as radicals, enabling the formation of new chemical bonds. In the context of synthesizing dicarbonyl compounds, electrochemical radical reactions provide an efficient pathway for constructing carbon-carbon (C-C) bonds under catalyst- and oxidant-free conditions. nih.gov
A notable application of this methodology is the synthesis of 1,4-dicarbonyl compounds through the reaction of enol acetates and 1,3-diketones. nih.gov This process is significant as 1,4-diones are crucial precursors for synthesizing various heterocyclic compounds like pyrroles and furans. The reaction proceeds via the generation of radicals through single-electron transfer (SET) processes, which can be precisely controlled in an electrochemical setup. nih.govnorthampton.ac.uk
Research has demonstrated that this electrochemical strategy can be applied to a wide range of substrates with good functional group tolerance. nih.gov For instance, the reaction has been successfully carried out using 1-phenylbutane-1,3-dione, a close analogue of this compound, to yield the corresponding 1,4-dicarbonyl product. acs.org This highlights the potential of electrosynthesis in creating complex molecular skeletons from simpler dicarbonyl precursors. whiterose.ac.ukrsc.org
Table 1: Electrochemical Synthesis of a 1,4-Dicarbonyl Compound
| Reactant A | Reactant B | Product | Yield |
|---|---|---|---|
| Enol Acetate (B1210297) | 1-Phenylbutane-1,3-dione | 3-Acetyl-1-phenylpentane-1,4-dione | 54% acs.org |
Catalyst-Free Protocols for Heterocyclic Compound Synthesis Utilizing Diketone Scaffolds
The development of catalyst-free synthetic methods is a primary goal in green chemistry, as it reduces reliance on potentially toxic and expensive metal catalysts and simplifies product purification. Diketones, such as this compound, are versatile building blocks in organic synthesis, particularly for the construction of heterocyclic compounds.
Catalyst-free, one-pot reactions provide an efficient route to complex molecules by combining multiple reaction steps in a single operation without the need for intermediate isolation. rsc.orgresearchgate.net For example, methods have been developed for the catalyst-free synthesis of pyrroloquinolinediones through a sequence involving denitrogenation, cycloaddition, and aromatization, producing only nitrogen gas and water as by-products. rsc.org
These principles can be extended to the synthesis of other N-heterocyclic frameworks from diketone scaffolds. nih.gov By reacting a 1,2-diketone like this compound with various nitrogen-containing reagents (e.g., diamines), one can construct important heterocyclic systems such as quinoxalines. The absence of a catalyst is often facilitated by using microwave irradiation or by designing the reaction to proceed through highly favorable, sequential steps under solvent-free conditions. researchgate.net
Table 2: General Scheme for Catalyst-Free Heterocycle Synthesis
| Diketone Scaffold | Reagent | Resulting Heterocycle |
|---|---|---|
| This compound | o-Phenylenediamine | 2-Methyl-3-phenylquinoxaline |
| 1,2-Diketone | Amine Source | N-Heterocycle |
Synthesis of Fluorinated Phenylbutanedione Derivatives
The incorporation of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, often enhancing metabolic stability and lipophilicity. mdpi.comnih.gov Consequently, the synthesis of fluorinated analogues of phenylbutanedione is of considerable interest. The two primary strategies for preparing such compounds involve either building the molecule from fluorinated precursors or introducing fluorine directly into the target molecule. mdpi.com
One of the most common methods for synthesizing fluorinated dicarbonyl compounds, or their precursors like chalcones and flavonoids, is to start with aromatic aldehydes or ketones that already contain fluorine atoms. mdpi.com For instance, a fluorinated version of this compound could be synthesized via a Claisen-Schmidt condensation (or similar aldol (B89426) condensation) using a fluorinated acetophenone or a fluorinated benzaldehyde (B42025) derivative.
Alternatively, direct fluorination methods can be employed on the pre-formed phenylbutanedione skeleton. This can involve electrophilic fluorinating agents to modify the aromatic ring or other positions on the molecule. The synthesis of alkyl fluorinated compounds bearing multiple stereogenic centers is a challenging but important area of research, with methods like asymmetric Mannich reactions of fluorinated nucleophiles providing routes to chiral fluorinated products. mdpi.com
Table 3: Synthetic Strategies for Fluorinated Phenylbutanedione Derivatives
| Strategy | Description | Example Reactants |
|---|---|---|
| From Precursors | Condensation reaction using starting materials that already contain fluorine. | 4-Fluorobenzaldehyde and 2-butanone |
| Direct Fluorination | Introduction of fluorine onto the existing this compound molecule. | This compound and an electrophilic fluorinating agent |
Chemical Reactivity, Reaction Mechanisms, and Theoretical Studies of 1 Phenylbutane 1,2 Dione
Reactivity Profile of the 1,2-Dicarbonyl Moiety
The 1,2-dicarbonyl functional group in 1-phenylbutane-1,2-dione is a key determinant of its chemical behavior. These compounds are known to be significantly more reactive in glycation reactions than glucose, by a factor of up to 20,000. nih.gov The close proximity of the two carbonyl groups creates a unique electronic environment that influences the compound's reactivity. A notable characteristic of 1,2-diketones is the elongated carbon-carbon bond connecting the two carbonyl groups, which is attributed to the repulsion between the partial positive charges on the carbonyl carbon atoms. wikipedia.org
The electrophilic nature of the carbonyl carbons in this compound makes them susceptible to attack by nucleophiles. nih.gov These reactions are a cornerstone of dicarbonyl chemistry, leading to the formation of a wide array of products. For instance, 1,2-dicarbonyl compounds readily react with nucleophilic side chains of proteins or the α-amino groups of amino acids. nih.gov They also undergo condensation reactions with various bifunctional nucleophiles, such as urea (B33335) and thiourea (B124793), to form heterocyclic compounds. wikipedia.org The reaction with aromatic amines can yield diketimines. wikipedia.org The scope of these reactions is broad, providing synthetic routes to complex molecular architectures.
Table 1: Examples of Nucleophilic Addition Reactions of 1,2-Dicarbonyls
| Nucleophile | Product Type |
|---|---|
| Amines | Imines, Heterocycles (e.g., imidazoles) wikipedia.org |
| Amino Acids/Proteins | Advanced Glycation End Products (AGEs) nih.gov |
| Urea/Thiourea | Heterocycles wikipedia.org |
| Hydroxide (B78521) ion | Benzilic acid rearrangement products libretexts.org |
The presence of α-hydrogens in this compound allows for the formation of enolate ions under basic conditions. libretexts.orglibretexts.org The phenyl group attached to one of the carbonyl carbons enhances the acidity of the α-hydrogen, which facilitates the formation of a stabilized enolate intermediate. fiveable.me This enolate is a powerful nucleophile and can participate in a variety of reactions. libretexts.orgfiveable.me The negative charge of the enolate is delocalized between the α-carbon and the oxygen atom, making it an ambident nucleophile. libretexts.org However, reactions at the α-carbon are generally more common due to the thermodynamic stability of the resulting carbonyl compound. libretexts.org The formation of an enolate removes any chiral information at the α-carbon, leading to a racemic mixture of products if a new stereocenter is formed. libretexts.org
The enolate of this compound is a key intermediate in condensation and alkylation reactions. fiveable.me In a mixed Claisen condensation, for example, the enolate can act as a nucleophile, attacking an electrophilic ester to form a new carbon-carbon bond. fiveable.me The phenyl group plays a crucial role in stabilizing the enolate intermediate through resonance, thereby increasing the efficiency of the condensation reaction. fiveable.me
Alkylation reactions also proceed via the enolate intermediate. The nucleophilic α-carbon of the enolate can attack an alkyl halide, resulting in the formation of an α-alkylated dicarbonyl compound. The regioselectivity of these reactions can be influenced by the reaction conditions.
Diketone Tautomerism: Keto-Enol Equilibria
Like other carbonyl compounds with α-hydrogens, this compound exists in equilibrium with its enol tautomers. libretexts.orgmasterorganicchemistry.com This keto-enol tautomerism involves the interconversion of the keto and enol forms through the migration of a proton and the shifting of a double bond. libretexts.org This equilibrium is typically rapid and can be catalyzed by either acid or base. libretexts.orgmasterorganicchemistry.com Generally, the keto form is more stable and predominates at equilibrium. masterorganicchemistry.comorientjchem.org However, factors such as conjugation, hydrogen bonding, and aromaticity can stabilize the enol form. masterorganicchemistry.comyoutube.com
Spectroscopic techniques are invaluable for studying keto-enol tautomerism. nih.govresearchgate.net Theoretical studies on the related compound phenylbutazone (B1037), using methods like Density Functional Theory (DFT), have shown that the keto form is energetically favored over the enol form. researchgate.net Experimental ATR-FTIR spectra of phenylbutazone crystals indicate that the keto form is the predominant species. researchgate.net In solution, however, the equilibrium can be influenced by the solvent. UV-visible spectroscopy of phenylbutazone in methanol (B129727) suggests the presence of a mixture of keto, enol, and anionic forms. researchgate.net For 1-phenylbutane-1,3-dione, it has been argued that the enol tautomer with more extended conjugation is more stable. stackexchange.comstackexchange.com
Table 2: Factors Influencing Keto-Enol Equilibrium
| Factor | Influence on Equilibrium |
|---|---|
| Solvent Polarity | Can shift the equilibrium; polar solvents may favor one tautomer over another. nih.gov |
| Conjugation | Extended conjugation can stabilize the enol form. masterorganicchemistry.comstackexchange.com |
| Intramolecular Hydrogen Bonding | Can significantly stabilize the enol form. masterorganicchemistry.com |
| Substitution | More substituted enols are generally more stable. youtube.com |
Proton transfer is the fundamental process underlying keto-enol tautomerism. masterorganicchemistry.comyoutube.com In the solid state, proton transfer can occur between molecules, influencing the crystal structure and properties. researchgate.netrsc.org The mechanism of proton transfer can be intramolecular or intermolecular. masterorganicchemistry.com Intramolecular proton transfer is more likely if it can proceed through a stable five- or six-membered transition state. masterorganicchemistry.com In many cases, a "proton shuttle" molecule, such as water, facilitates the transfer through a series of protonation and deprotonation steps. masterorganicchemistry.com Solid-state NMR and X-ray photoelectron spectroscopy (XPS) are powerful techniques for studying hydrogen bonding and proton transfer in solid organic compounds. rsc.org
Computational Modeling of Tautomeric Stability (e.g., AM1 Calculations)
The tautomeric stability of dicarbonyl compounds like this compound is a subject of significant interest and can be effectively investigated using computational chemistry. Semi-empirical methods, such as Austin Model 1 (AM1), provide a cost-effective approach to calculating thermodynamic properties and predicting the relative stabilities of different tautomeric forms in the gas phase and in solution.
For a 1,2-dicarbonyl compound, the primary tautomeric equilibrium exists between the diketo form and its enol forms. Theoretical calculations focus on determining the heats of formation, Gibbs free energies, and entropies for each potential tautomer. By comparing these values, the predominant species under specific conditions can be identified. Generally, the enthalpic term is the dominant factor in determining the equilibrium constant for such tautomeric systems. While specific AM1 calculation data for this compound is not extensively published, the principles from studies on similar molecules show that keto-enol tautomerism is heavily influenced by intramolecular hydrogen bonding and the electronic effects of substituent groups. The phenyl group in this compound is expected to influence the electronic structure and thus the relative stability of the possible enol tautomers. More advanced methods like Density Functional Theory (DFT) are also commonly used to provide a more accurate prediction of tautomer stability. nih.gov
Photochemistry of this compound and its Oxime Derivatives
Photoisomerisation Dynamics and Kinetics of Oxime Forms
The oxime derivatives of this compound exhibit photoisomerization, a phenomenon that has been studied in detail for the closely related compound (2E)- and (2Z)-3-methyl-1-phenylbutane-1,2-dione 2-oxime (MPBDO). nih.govresearchgate.net Upon irradiation with UV light, these oximes undergo reversible isomerization between the E and Z geometric isomers.
The kinetics of this process reveal that the forward reaction (E to Z) and the reverse reaction (Z to E) proceed at different rates. Studies on MPBDO show that the rate constant for the forward reaction (kE→Z) is not significantly affected by the solvent environment. In contrast, the rate constant for the reverse reaction (kZ→E) shows a marked dependence on the solvent. nih.gov This suggests that the transition state and the stability of the Z-isomer are more sensitive to solvent interactions than the E-isomer. The photoisomerization is believed to be closely related to the n–π* absorption of the α-oxo-oxime chromophore. researchgate.net
Influence of Solvent Dielectric Constants on Photoisomerisation Equilibria
The equilibrium of the photoisomerization process for oxime derivatives of this compound is strongly influenced by the surrounding medium, specifically the dielectric constant (ε) of the solvent. Research on the analogous compound 3-methyl-1-phenylbutane-1,2-dione (B14813486) 2-oxime demonstrates a clear and positive correlation between the equilibrium constant (K) of photoisomerization and the dielectric constant of the solvent. nih.govresearchgate.net
As the dielectric constant of the solvent increases, the rate of the reverse reaction (Z to E) decreases, while the forward reaction (E to Z) remains relatively unchanged. nih.gov This kinetic behavior shifts the equilibrium towards the Z-isomer in more polar solvents. Consequently, the equilibrium constant (K = [Z]/[E]) increases with solvent polarity. This relationship indicates that the Z-isomer is more polar than the E-isomer and is therefore better stabilized by solvents with high dielectric constants. researchgate.net
The experimental data for 3-methyl-1-phenylbutane-1,2-dione 2-oxime, which serves as a model for the oxime of this compound, is presented in the table below.
| Solvent | Dielectric Constant (ε) | Equilibrium Constant (K) | kE→Z (x 10-5 s-1) | kZ→E (x 10-5 s-1) |
|---|---|---|---|---|
| n-Hexane | 1.88 | 1.07 | 5.21 | 4.85 |
| Diethyl ether | 4.34 | 1.34 | 5.34 | 3.97 |
| 1-Butanol | 17.51 | 2.12 | 5.56 | 2.62 |
| Ethanol | 24.55 | 2.33 | 5.46 | 2.34 |
| Methanol | 32.70 | 2.35 | 5.48 | 2.33 |
| N,N-Dimethylformamide | 36.70 | 2.62 | 5.49 | 2.10 |
Data derived from studies on 3-methyl-1-phenylbutane-1,2-dione 2-oxime. researchgate.net
Photodegradation Mechanisms in Diketone-Containing Polymers (e.g., Norrish Type II Reactions)
When a 1,2-diketone moiety, such as the core structure of this compound, is incorporated into a polymer backbone, it can act as a chromophore that initiates photodegradation. One of the most significant mechanisms for this degradation is the Norrish Type II reaction. wikipedia.orgedurev.in
The Norrish Type II reaction is an intramolecular photochemical process that occurs in aldehydes and ketones containing an abstractable γ-hydrogen (a hydrogen atom on the carbon three positions away from the carbonyl group). The mechanism proceeds through the following steps: wikipedia.orgyoutube.com
Photoexcitation : The carbonyl group of the diketone absorbs a photon, promoting it to an excited singlet state, which can then convert to a more stable triplet state via intersystem crossing.
Intramolecular Hydrogen Abstraction : The excited carbonyl oxygen abstracts a γ-hydrogen atom from the polymer chain. This process results in the formation of a 1,4-biradical intermediate.
β-Scission or Cyclization : The 1,4-biradical can undergo two primary secondary reactions:
Fragmentation (β-scission) : The bond between the α- and β-carbons cleaves, resulting in the scission of the polymer chain. This produces a terminal alkene on one fragment and an enol on the other, which quickly tautomerizes to a ketone. wikipedia.org This chain-breaking reaction is a major cause of the deterioration of the polymer's mechanical properties.
Intramolecular Recombination (Norrish-Yang Reaction) : The two radical centers can combine to form a substituted cyclobutane (B1203170) ring within the polymer structure. wikipedia.org In the case of 1,2-diketones, this pathway often leads to the formation of α-hydroxycyclobutanone derivatives. nih.govacs.org
The Norrish Type II reaction is a key pathway in the photo-oxidation and degradation of various polymers, including polyketones and polyesters, leading to reduced molecular weight and loss of material integrity. wikipedia.org
Reactions with Heteroatom Nucleophiles
Acid-Catalyzed Condensations with Thiourea and Related Compounds
1,2-Dicarbonyl compounds are versatile electrophiles that react with a variety of binucleophiles, including thiourea and its derivatives. These reactions, typically conducted under acidic conditions, are classic condensation methods for the synthesis of five-membered heterocyclic rings.
Specifically, the reaction of a 1,2-diketone with thiourea is a pathway to aminothiazoles. The mechanism involves:
Initial nucleophilic attack by one of the sulfur or nitrogen atoms of thiourea on one of the carbonyl carbons.
Subsequent intramolecular condensation and dehydration, catalyzed by acid, to form the stable aromatic thiazole (B1198619) ring.
While specific studies on this compound are limited, the reaction of the closely related 1-phenylbutane-1,3-dione with N-phenyl thiourea has been optimized to produce 2-(N-phenylamino)-4-methyl-5-benzoylthiazole, demonstrating the utility of this synthetic route. researchgate.net This type of reaction, known as the Hantzsch thiazole synthesis, is a fundamental transformation in heterocyclic chemistry, showcasing the reactivity of the diketone functionality toward heteroatom nucleophiles.
Formation of Nitrogen-Containing Heterocycles (e.g., Imidazoline Derivatives)
The vicinal dicarbonyl functionality of this compound serves as a valuable electrophilic component in the synthesis of various nitrogen-containing heterocycles. A notable example is its participation in multicomponent reactions to form highly substituted imidazole (B134444) derivatives, which are structurally related to imidazolines. The Debus-Radziszewski imidazole synthesis provides a classic framework for this transformation, wherein a 1,2-diketone, an aldehyde, and ammonia (B1221849) (or an ammonia source like ammonium (B1175870) acetate) condense to yield an imidazole. handwiki.orgwikipedia.orgdbpedia.orgslideshare.netslideshare.net
In this reaction, this compound would react with an aldehyde and ammonium acetate (B1210297), typically in a solvent like acetic acid under reflux conditions. The proposed mechanism involves the initial condensation of the diketone with ammonia to form a diimine intermediate. This intermediate then reacts with the aldehyde, followed by cyclization and subsequent oxidation (often aromatization to the imidazole) to yield the final heterocyclic product. The use of microwave irradiation has been shown to accelerate this type of reaction, leading to high yields of substituted imidazoles in shorter reaction times. semanticscholar.org This methodology allows for the generation of a diverse library of imidazole derivatives by varying the aldehyde component.
Table 1: Synthesis of Imidazole Derivatives from 1,2-Diketones
| Reactant 1 | Reactant 2 | Nitrogen Source | Product Class |
| This compound | Aldehyde | Ammonium Acetate | Substituted Imidazole |
Redox Chemistry of the 1,2-Diketone Functionality
The adjacent carbonyl groups in this compound are susceptible to both oxidation and reduction, allowing for transformations into a variety of other functional groups.
The carbon-carbon single bond between the two carbonyl groups in this compound can be cleaved under oxidative conditions to yield carboxylic acid derivatives. This transformation is characteristic of the Baeyer-Villiger oxidation, which typically employs peroxy acids (such as peracetic acid or meta-chloroperoxybenzoic acid, mCPBA) or other peroxides. stackexchange.comlibretexts.orgwikipedia.orgjk-sci.com
The mechanism involves the nucleophilic attack of the peroxy acid on one of the carbonyl carbons to form a tetrahedral intermediate known as the Criegee intermediate. libretexts.orgwikipedia.orgjk-sci.com This is followed by the migration of one of the acyl groups to the adjacent oxygen atom of the peroxy group, with the simultaneous cleavage of the weak oxygen-oxygen bond. In the case of an unsymmetrical 1,2-diketone like this compound, the migratory aptitude of the attached groups influences which C-C bond is cleaved. The initial product of this rearrangement is an anhydride, which is subsequently hydrolyzed under the reaction conditions to afford two carboxylic acids. For this compound, this oxidative cleavage would be expected to yield benzoic acid and propanoic acid.
Table 2: Oxidation of this compound
| Oxidizing Agent | Product Type | Major Products |
| Peroxy Acid (e.g., mCPBA) | Carboxylic Acids | Benzoic Acid, Propanoic Acid |
The dicarbonyl moiety of this compound can be readily reduced to form the corresponding diol or completely deoxygenated to the hydrocarbon.
The reduction of both carbonyl groups to hydroxyl groups to form 1-phenylbutane-1,2-diol can be effectively achieved using hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and mild reagent for this transformation, converting the diketone into the corresponding diol. handwiki.orgresearchgate.net
For the complete reduction of the carbonyl groups to methylene (B1212753) groups, thereby converting this compound to 1-phenylbutane, more vigorous reduction methods are required. Two classical methods for this deoxygenation are the Clemmensen reduction and the Wolff-Kishner reduction.
The Clemmensen reduction employs zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid. dbpedia.orgslideshare.netsemanticscholar.orgresearchgate.net This method is suitable for substrates that are stable in strongly acidic conditions.
The Wolff-Kishner reduction , on the other hand, is performed under strongly basic conditions. slideshare.netstackexchange.comlibretexts.orgnih.gov The diketone is first converted to a hydrazone by reaction with hydrazine (B178648) (N₂H₄). Subsequent heating of the hydrazone with a strong base, such as potassium hydroxide (KOH), in a high-boiling solvent like ethylene (B1197577) glycol, leads to the formation of the alkane with the evolution of nitrogen gas. organic-chemistry.org
Table 3: Reduction of this compound
| Reducing Agent/Method | Product Type | Product Name |
| Sodium Borohydride (NaBH₄) | Diol | 1-Phenylbutane-1,2-diol |
| Clemmensen Reduction (Zn(Hg), HCl) | Hydrocarbon | 1-Phenylbutane |
| Wolff-Kishner Reduction (N₂H₄, KOH) | Hydrocarbon | 1-Phenylbutane |
Coordination Chemistry and Metal Complexation of Phenylbutanedione Ligands
Design Principles for Phenylbutanedione-Based Ligands
The design of ligands based on the phenylbutanedione framework is rooted in the principles of coordination chemistry, aiming to create molecules with specific affinities and selectivities for metal ions. The core of this design is the β-diketone moiety, which, upon deprotonation, forms a stable six-membered chelate ring with a metal center. nih.gov
Key design principles include:
Hard-Soft Acid-Base (HSAB) Theory : The oxygen donor atoms of the deprotonated diketone are hard bases, making them particularly suitable for complexing hard acid metal ions, such as transition metals in their common oxidation states (e.g., Co(II), Ni(II), Cu(II)), lanthanides(III), and organotin(IV) moieties. unm.edu
Chelate Effect : The bidentate nature of the diketonate ligand leads to the formation of a stable chelate ring, which is entropically more favorable than the coordination of two separate monodentate ligands. This effect enhances the thermodynamic stability of the resulting metal complexes.
Steric and Electronic Tuning : Modifications to the phenyl ring or the alkyl chain of the 1-phenylbutane-1,2-dione scaffold can modulate the properties of the ligand. Introducing electron-withdrawing or electron-donating groups on the phenyl ring can alter the acidity of the enolic proton and the electron density on the donor oxygen atoms, thereby influencing the stability and electronic properties of the metal complex. mdpi.com Steric bulk can be introduced to control the coordination number and geometry around the metal center, preventing polymerization and favoring the formation of mononuclear species.
Functionalization for Enhanced Properties : The core phenylbutanedione structure can be incorporated into larger, more complex ligand systems. For instance, it can be linked to other donor groups to create tridentate or tetradentate ligands, which can enforce specific coordination geometries on the metal ion. nih.gov This functionalization is also a strategy to improve solubility in specific solvents for applications like liquid-liquid extraction. unm.edu
These principles allow for the rational design of ligands tailored for specific applications, from creating complexes with desired spectroscopic and magnetic properties to developing selective extractants for metal ion separation. mdpi.comnih.gov
Lanthanide Complexes Exhibiting Distinct Photophysical Properties
Lanthanide ions (Ln³⁺), known for their unique luminescent properties, form complexes with β-diketonate ligands like phenylbutanedione. nih.gov The direct excitation of lanthanide ions is often inefficient due to their low molar absorption coefficients. However, when complexed with an organic ligand, the ligand can act as an "antenna." nih.gov
The process involves:
The organic ligand (the antenna) absorbs UV radiation via π→π* transitions.
The absorbed energy is transferred from the ligand's excited singlet state to its triplet state through intersystem crossing (ISC).
Finally, an intramolecular energy transfer occurs from the ligand's triplet state to the f-orbitals of the lanthanide ion, leading to the characteristic, sharp, line-like emission of the metal ion. nih.gov
The efficiency of this energy transfer depends on the energy gap between the ligand's triplet state and the emissive level of the lanthanide ion. Phenylbutanedione and its derivatives are effective antenna ligands because their triplet state energies are often suitably matched with the accepting levels of many visible-emitting lanthanide ions, such as Eu³⁺ (red emission) and Tb³⁺ (green emission). The coordination environment provided by the ligand also protects the lanthanide ion from non-radiative deactivation by solvent molecules, enhancing the luminescence quantum yield. nih.gov
Organometallic Complexes Derived from Phenylbutanediones (e.g., Organotin(IV) Compounds)
Phenylbutanedione ligands react readily with organotin(IV) halides, such as dialkyltin(IV) dichlorides (R₂SnCl₂) and trialkyltin(IV) chlorides (R₃SnCl), to form stable organometallic complexes. sysrevpharm.org These reactions are typically carried out in anhydrous organic solvents. sysrevpharm.org
In these complexes, the deprotonated phenylbutanedione ligand acts as a bidentate chelating agent, coordinating to the tin atom through its two oxygen atoms. nih.gov
Diorganotin(IV) Complexes : Compounds with the general formula R₂Sn(L)₂ (where L is the deprotonated ligand) are commonly formed. Spectroscopic data, including ¹¹⁹Sn NMR and Mössbauer spectroscopy, suggest that these complexes often adopt a hexa-coordinate, distorted octahedral geometry in the solid state. nih.gov
Triorganotin(IV) Complexes : Complexes of the type R₃Sn(L) are also well-documented. In these compounds, the tin atom is typically penta-coordinate, adopting a trigonal bipyramidal geometry. nih.govuthm.edu.my
FTIR spectroscopy is instrumental in confirming the coordination mode, showing the characteristic shift of the C=O stretching frequency and the appearance of Sn-O stretching bands. nih.gov ¹H, ¹³C, and ¹¹⁹Sn NMR spectroscopy are used to confirm the structures in solution. nih.govnih.gov The chemical shift in the ¹¹⁹Sn NMR spectrum is particularly informative about the coordination number of the tin atom.
Applications in Materials Science and Polymer Chemistry
Design and Synthesis of Photodegradable Polymers Incorporating 1,2-Dicarbonyl Structures
The deliberate design of photodegradable polymers is a critical strategy for mitigating plastic pollution. One effective approach involves incorporating photosensitive chromophores, such as carbonyl groups, directly into the polymer backbone. tandfonline.com The 1,2-dicarbonyl structure is particularly advantageous as it can absorb light at longer wavelengths (greater than 400 nm), which is less harmful to biological tissues. researchgate.net
The primary mechanism for the breakdown of these polymers is through photochemical reactions known as Norrish reactions, which are initiated by the absorption of UV radiation by the carbonyl group. tandfonline.com
Key Photochemical Degradation Reactions
| Reaction Type | Description | Outcome for Polymers |
|---|---|---|
| Norrish Type I | The cleavage of the bond adjacent to the carbonyl group, forming two radical species. | Leads to backbone scission, but the resulting radical chains can also participate in subsequent, potentially undesirable, polymerization reactions. tandfonline.com |
| Norrish Type II | An intramolecular abstraction of a γ-hydrogen by the excited carbonyl group, leading to cleavage of the polymer main chain. researchgate.net | Results in a decrease in the polymer's molecular weight and embrittlement of the material, facilitating fragmentation. tandfonline.comresearchgate.net |
Research has focused on synthesizing monomers that contain the 1,2-diketone moiety for subsequent polymerization. For example, 1-phenylbut-3-ene-1,2-dione, an analog of 1-phenylbutane-1,2-dione, was synthesized specifically for the purpose of creating photodegradable polymers. researchgate.net The synthesis involved a multi-step process starting from 4-chlorobutyryl chloride, culminating in a monomer bearing the desired 1,2-dicarbonyl structure ready for polymerization. researchgate.net Although attempts to copolymerize this specific monomer with styrene (B11656) were unsuccessful, the synthetic strategy highlights the intentional design of polymers where the 1,2-diketone structure is poised to induce degradation upon irradiation. researchgate.net
Utilization of this compound in the Synthesis of Advanced Materials
While direct polymerization of this compound is not widely documented, its structural motif is crucial as a building block for more complex, advanced materials. Related diketones, such as 1-phenylbutane-1,3-dione, serve as versatile precursors in organic synthesis. rsc.org
For instance, through photoredox-catalyzed reactions, 1-phenylbutane-1,3-dione can react with vinyl arenes to produce 1,4-dicarbonyl compounds. rsc.org These 1,4-dicarbonyls are highly valuable intermediates that can be readily converted into various heterocyclic systems, which form the core of many advanced materials used in pharmaceuticals, electronics, and photonics. rsc.org
Heterocyclic Compounds Derived from Diketone Precursors
| Precursor | Reaction | Synthesized Heterocycle | Potential Application Area |
|---|---|---|---|
| 1,4-Diketone | Paal-Knorr Synthesis with Amines/Ammonia (B1221849) | Pyrroles | Organic electronics, sensors |
| 1,4-Diketone | Paal-Knorr Synthesis with Lawesson's Reagent | Thiophenes | Organic field-effect transistors |
| 1,4-Diketone | Paal-Knorr Synthesis (Acid-catalyzed) | Furans | Solvents, pharmaceutical intermediates |
This synthetic utility underscores the importance of the diketone framework in constructing molecules with tailored electronic and physical properties suitable for high-performance applications. rsc.org
Investigation of Aggregation-Induced Emission in Diketone-Containing Molecules
A fascinating area of modern materials science is the phenomenon of aggregation-induced emission (AIE). rsc.org Contrary to the typical behavior of fluorescent molecules, which often experience quenching (loss of fluorescence) upon aggregation, AIE-active molecules become more emissive in the solid state or when aggregated in poor solvents. rsc.orgwikipedia.org This effect is generally attributed to the restriction of intramolecular rotation (RIR) in the aggregated state, which blocks non-radiative decay pathways and forces the excited molecule to release its energy as light. rsc.orgnih.gov
Diketone-containing molecules, particularly β-diketones, have been instrumental in the study and development of AIE-active materials. nih.govacs.org Scientists have synthesized various β-diketone derivatives, such as those bearing tetraphenylene (B3251814) (TPE) moieties, to systematically investigate their photophysical properties. nih.govnjit.edu These compounds are typically weakly emissive in solution but exhibit strong fluorescence in the condensed phase, a hallmark of AIE. nih.gov
The photophysical properties can be fine-tuned by changing the substituents on the diketone core, providing a rational design strategy for new luminescent materials. nih.govnjit.edu These AIE-active materials are promising for applications in organic light-emitting diodes (OLEDs), biological probes, and chemical sensors. rsc.org
Photophysical Properties of Selected Diketone Derivatives
| Compound Type | State | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Key Finding | Reference |
|---|---|---|---|---|---|
| TPE-functionalized β-diketones | Solution | 300 - 450 | 458 - 509 | Freely rotating TPE groups quench emission in solution. | nih.govnjit.edu |
| TPE-functionalized β-diketones | Aggregate/Solid | 300 - 450 | Enhanced | Restriction of intramolecular rotation in the aggregate state induces strong emission (AIE). | nih.govnjit.edu |
| Dinaphthoylmethane β-diketone | CH₂Cl₂ Solution | ~369 | 430 - 447 | Very low quantum yield (<0.01 for methoxy-substituted versions). | acs.org |
These studies demonstrate that the diketone structure is a versatile platform for creating advanced materials with tunable, stimuli-responsive optical properties. nih.gov
Biological Activity and Medicinal Chemistry Research of 1 Phenylbutane 1,2 Dione and Derivatives
Elucidation of Molecular Mechanisms of Biological Action
Derivatives of 1,2-diones, including 1-phenyl-2-alkyl-1,2-diones, have been identified as potent inhibitors of mammalian carboxylesterases (CEs) nih.gov. CEs are crucial enzymes involved in the metabolism of various xenobiotics, including many clinically used drugs nih.gov. The inhibitory activity of these 1,2-dione derivatives is primarily dependent on the hydrophobicity of their alkyl groups and the electrophilicity of the carbonyl group nih.gov.
Research has demonstrated that the potency of enzyme inhibition by 1-phenyl-2-alkyl-1,2-diones correlates with the hydrophobicity (clogP) of the molecules. Specifically, molecules with a clogP greater than 2.75 were found to be much more potent inhibitors of mammalian CEs than their more hydrophilic counterparts nih.gov. For instance, 1-phenyl-1,2-octanedione, a derivative with a longer alkyl chain, exhibited significant inhibitory potency with Ki values of 2.2 nM, 28.7 nM, and 28.1 nM for hCE1, hiCE, and rCE, respectively nih.gov. The mode of enzyme inhibition has been determined to be partially competitive nih.gov.
These findings suggest that the 1,2-dione moiety is a key structural feature for CE inhibition and that modifying the hydrophobicity of the molecule can modulate its inhibitory potency. This makes 1-phenylbutane-1,2-dione and its derivatives promising scaffolds for the development of therapeutic agents that target carboxylesterases.
Table 1: Inhibitory Potency of 1-Phenyl-2-alkyl-1,2-diones on Carboxylesterases
| Compound | Alkyl Group | hCE1 Ki (nM) | hiCE Ki (nM) | rCE Ki (nM) |
|---|---|---|---|---|
| 1-Phenyl-1,2-octanedione | C6H13 | 2.2 | 28.7 | 28.1 |
Data sourced from studies on substituted ethane-1,2-diones as carboxylesterase inhibitors. nih.gov
Quinone-containing compounds, a class to which this compound belongs, are known to induce the generation of reactive oxygen species (ROS) nih.gov. This activity can contribute to their biological effects, including anticancer properties. The production of ROS can lead to oxidative stress, causing damage to cellular components such as DNA, which can trigger cell-cycle arrest and apoptosis nih.govresearchgate.net.
The generation of ROS by these compounds can occur through a Type I or Type II mechanism. In a Type I mechanism, the photosensitizer (in an excited state) engages in electron transfer, producing superoxide (B77818) anions, hydroxyl radicals, or peroxide mdpi.com. The Type II mechanism involves energy transfer to molecular oxygen, creating singlet oxygen mdpi.com. Some photosensitizers can utilize both pathways mdpi.com.
For example, the natural product thymoquinone (B1682898) has been shown to increase ROS levels in a concentration-dependent manner in cancer cell lines nih.gov. This increase in ROS is a contributing factor to its apoptotic effects nih.gov. While direct studies on this compound are limited in this specific context, its structural features suggest a potential to participate in similar redox cycling processes, leading to the generation of ROS and subsequent cellular impacts. The cellular impact of such ROS generation can range from therapeutic effects, like in cancer treatment, to cellular toxicity depending on the concentration and cellular environment nih.govresearchgate.net.
Diketone compounds, including β-diketones, are known for their ability to chelate metal ions researchgate.net. This chelation occurs through the formation of a coordination complex with the metal ion, a process that can be influenced by factors such as pH and the nature of the solvent researchgate.net. The ability of this compound and its derivatives to chelate metal ions suggests a potential mechanism by which they can influence biological pathways.
Metal ions are essential cofactors for many enzymes and play critical roles in various cellular processes. By chelating these metal ions, this compound derivatives could potentially modulate the activity of metalloenzymes or interfere with metal-dependent signaling pathways. While specific studies detailing the metal chelation properties of this compound and its direct impact on biological pathways are not extensively documented in the provided search results, the known behavior of similar diketone structures provides a strong basis for this potential biological activity researchgate.net.
Antimicrobial Efficacy
The antibacterial potential of various chemical compounds is often evaluated against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli grimsa.orgmdpi.comresearchgate.netresearchgate.netnih.gov. While direct studies on the antibacterial activity of this compound are not detailed in the provided search results, research on related derivatives and other compounds provides insights into potential efficacy.
For instance, pyridazinone-based diarylurea derivatives have been synthesized and shown to possess both anticancer and antimicrobial properties. One such compound exhibited potent antibacterial activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 16 μg/mL nih.gov. The structural features of these molecules, which can be designed as surrogates for existing drugs, highlight the potential for developing new antibacterial agents nih.gov.
The evaluation of antibacterial activity is typically quantified by measuring the zone of inhibition in disc diffusion assays or by determining the MIC and Minimum Bactericidal Concentration (MBC) grimsa.orgmdpi.com. For example, studies on other compounds have established categories of inhibition based on the diameter of the clear zone, with <5 mm being weak, 5-10 mm as moderate, 10-20 mm as strong, and >20 mm as very strong grimsa.org.
Derivatives of phenylbutene have been investigated for their antifungal effects. Specifically, compounds like 3-nitro- and 4-nitrophenylbut-3-en-2-ones have demonstrated the ability to inhibit the growth of Candida species in vitro at concentrations ranging from 0.01 to > 0.4 mM nih.gov. These compounds also inhibited the germ-tube formation of Candida albicans nih.gov.
Furthermore, the development of novel antifungal agents is an active area of research, with various heterocyclic compounds being synthesized and tested. For example, 1,2,4-oxadiazole (B8745197) derivatives have shown significant antifungal activities against several plant pathogenic fungi mdpi.com. Another study highlighted the antifungal potential of 2,3-diphenyl-2,3-dihydro-1,3-thiaza-4-ones researchgate.net. Pyridazinone-based derivatives have also been identified with significant antifungal activity against Candida albicans, with one compound showing an MIC of 16 μg/mL nih.gov. While direct data on this compound is limited, the activity of these related structures suggests that it and its derivatives could serve as a scaffold for the development of new antifungal agents.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| 1-Phenyl-1,2-octanedione |
| This compound |
| 2,3-diphenyl-2,3-dihydro-1,3-thiaza-4-ones |
| 3-nitro-phenylbut-3-en-2-one |
| 4-nitrophenylbut-3-en-2-one |
| Pyridazinone |
| Thymoquinone |
Anticancer and Cytotoxic Potentials
The investigation into the anticancer properties of this compound and its derivatives has focused on their ability to induce cell death in various cancer cell lines. Researchers utilize in vitro assays to quantify this cytotoxic potential and conduct structure-activity relationship studies to design more potent and selective antitumor agents.
The cytotoxic effects of novel chemical compounds are frequently evaluated against established cancer cell lines. Ehrlich Ascites Carcinoma (EAC) and HeLa (human cervical cancer) cells are common models for these initial screenings. ekb.egnih.gov The primary method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells. nih.govwaocp.com A reduction in metabolic activity is indicative of cell death or inhibition of proliferation. The results are typically expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cell population.
While direct cytotoxicity data for this compound is limited in the provided search results, studies on structurally related compounds illustrate the evaluation process. For instance, derivatives of 1-phenylbutane-1,3-dione, a closely related β-diketone, have been synthesized and evaluated for their cytotoxicity against Ehrlich ascites cells. biocrick.com Similarly, numerous studies report the IC50 values of various synthetic compounds against HeLa cells, demonstrating the cell line's utility in screening for potential anticancer agents. nih.govrasayanjournal.co.in For example, a study on certain chalcone (B49325) derivatives showed moderate cytotoxic activity against the HeLa cell line. researchgate.net These assessments provide a quantitative measure of a compound's potential as a cytotoxic agent.
Table 1: Example Cytotoxicity Data of Various Compounds on HeLa and EAC Cell Lines This table is illustrative of the types of data generated in cytotoxicity studies and does not represent data for this compound itself.
| Compound Class | Cell Line | IC50 Value | Reference |
|---|---|---|---|
| Iridoid Derivative | HeLa | 419 µM (at 48h) | mdpi.com |
| Pyranone Derivative | HeLa | 11.78 µM | rasayanjournal.co.in |
| ICD-85 (Free Drug) | HeLa | 25 µg/mL (at 72h) | nih.gov |
| ICD-85 (Nanoparticles) | HeLa | 15.5 µg/mL (at 72h) | nih.gov |
| Moringa Olifera Extract | EAC | 163.91 µg/mL | waocp.com |
| Schiff Base Compound | EAC | 625 µM/mL | ekb.eg |
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how a molecule's chemical structure influences its biological activity. tubitak.gov.tr By synthesizing a series of related compounds (analogs) and evaluating their anticancer effects, researchers can identify the key chemical features, or pharmacophores, responsible for cytotoxicity. mdpi.com These studies involve systematically modifying different parts of a lead compound, such as adding or changing functional groups on the phenyl ring of a molecule like this compound.
For example, SAR studies on quinazoline (B50416) derivatives revealed that introducing specific substituents at certain positions on the quinazoline core could lead to more potent anticancer agents. nih.gov In another study on 2-phenylacrylonitrile (B1297842) derivatives, modifications led to a compound with potent inhibitory activity against HCT116 and BEL-7402 cancer cells by targeting tubulin polymerization. nih.gov The goal of SAR is to develop compounds with enhanced potency against cancer cells while minimizing toxicity to normal, healthy cells. nih.gov These investigations provide a rational basis for designing next-generation antitumor drugs with improved efficacy. mfd.org.mk
Antioxidant and Free Radical Scavenging Activities
Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in various diseases, including cancer. Compounds that can scavenge free radicals have therapeutic potential. The dione (B5365651) structure within this compound suggests that it and its derivatives may possess antioxidant capabilities.
The antioxidant capacity of chemical compounds is commonly measured using spectrophotometric assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is one of the most frequently used methods due to its simplicity and reliability. mdpi.comnih.govresearchgate.net In this test, the stable DPPH free radical, which has a deep purple color, is mixed with the test compound. nih.gov If the compound is an antioxidant, it donates a hydrogen atom or an electron to the DPPH radical, neutralizing it and causing the purple color to fade to yellow. ekb.eg The change in absorbance is measured to quantify the compound's radical scavenging activity. ekb.eg
Another widely used method is the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) assay. This test measures the ability of a compound to scavenge the pre-formed ABTS radical cation (ABTS•+). Both DPPH and ABTS assays are standard procedures for evaluating the antioxidant potential of new synthetic derivatives. nih.gov For example, metal complexes of the related compound 1-phenylbutane-1,3-dione have been screened for their ability to act as DPPH radical scavengers. biocrick.com
Table 2: Common Assays for Antioxidant Activity
| Assay Name | Principle | Measurement |
|---|---|---|
| DPPH Assay | Scavenging of the stable 2,2-diphenyl-1-picrylhydrazyl radical. | Decrease in absorbance (color change from purple to yellow). |
| ABTS Assay | Scavenging of the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) radical cation. | Decrease in absorbance of the radical cation. |
Antioxidants neutralize free radicals through several mechanisms, primarily involving the donation of a hydrogen atom or an electron. The three main proposed mechanisms are:
Hydrogen Atom Transfer (HAT) : The antioxidant molecule (ArOH) donates a hydrogen atom to a free radical (R•), neutralizing the radical and forming a stable antioxidant radical (ArO•). nih.gov
Single Electron Transfer followed by Proton Transfer (SET-PT) : This mechanism involves two steps. First, the antioxidant donates an electron to the free radical, forming an antioxidant radical cation and a radical anion. In the second step, the antioxidant radical cation transfers a proton to the anion. nih.gov
Sequential Proton Loss Electron Transfer (SPLET) : In this pathway, the antioxidant first loses a proton to form an anion. This anion then donates an electron to the free radical, neutralizing it. nih.govresearchgate.net
The dominant mechanism often depends on the chemical structure of the antioxidant, the nature of the free radical, and the solvent's properties. nih.govmdpi.com Theoretical studies using density functional theory (DFT) can help predict which pathway is most favorable by calculating thermodynamic parameters like bond dissociation enthalpy (BDE) for the HAT mechanism or ionization potential for the SET-PT mechanism. nih.gov The presence of hydroxyl or amine groups on derivatives of this compound would likely facilitate these free radical scavenging actions.
Investigation as Potential Anti-Inflammatory Agents
Inflammation is a biological response linked to numerous diseases, and enzymes like cyclooxygenase (COX) are key targets for anti-inflammatory drugs. nih.gov There is growing interest in developing compounds that possess combined antioxidant and anti-inflammatory properties. Derivatives of this compound are being explored for such dual activities.
The anti-inflammatory potential of new compounds is often evaluated by their ability to inhibit COX-1 and COX-2 enzymes. eco-vector.com While COX-1 is involved in normal physiological functions, COX-2 is typically induced during inflammation, making selective COX-2 inhibitors desirable. nih.gov For instance, studies on phenyl-pyrazolone derivatives, which are structurally related to some potential metabolites or derivatives of diones, have shown anti-inflammatory activity that correlates with their lipophilicity rather than direct COX inhibition. nih.gov Other heterocyclic compounds, such as those containing 1,2,4-triazole (B32235) or 1,2-benzothiazine rings, have been synthesized and shown to possess significant anti-inflammatory and free radical scavenging activities. nih.govmdpi.com These investigations suggest that modifying the core structure of this compound to include other bioactive pharmacophores could yield potent anti-inflammatory agents.
Research Applications in the Development of Treatments for Dermatological Conditions
While direct research on this compound for specific dermatological conditions is not extensively documented in publicly available literature, the broader class of compounds to which it belongs, α-diketones, and related dicarbonyl compounds, have been noted for their biological activities, including potential anti-inflammatory effects. Inflammation is a key factor in a multitude of skin conditions, such as acne, psoriasis, and eczema.
The therapeutic potential of compounds is often linked to their ability to modulate inflammatory pathways. For instance, curcumin, a well-known diketone molecule, is recognized for its anti-inflammatory properties, which are considered beneficial in managing conditions like migraines through its antioxidant and analgesic effects. This suggests that the dicarbonyl functional group may play a role in mediating such biological responses.
Further investigation into the specific effects of this compound and its derivatives on skin cells and inflammatory markers could reveal novel therapeutic avenues. The structural characteristics of this compound could be systematically modified to enhance its anti-inflammatory efficacy and skin permeability, leading to the development of new treatments for inflammatory dermatoses. The exploration of related heterocyclic compounds derived from dicarbonyls has also shown a wide range of biological activities, including anti-inflammatory properties, further supporting the potential of this chemical class in dermatological research.
Table 1: Potential Research Directions for this compound in Dermatology
| Research Area | Rationale | Potential Application |
|---|---|---|
| Anti-inflammatory Activity | The diketone functional group is present in compounds with known anti-inflammatory effects. | Development of topical treatments for inflammatory skin conditions like eczema and psoriasis. |
| Antimicrobial Properties | Derivatives of related dicarbonyl compounds have shown antimicrobial activity. | Exploration as a potential agent against acne-causing bacteria. |
| Modulation of Cellular Pathways | Investigation of its effects on key signaling pathways involved in skin inflammation and disease. | Identification of novel therapeutic targets for various dermatological disorders. |
Contributions to Fluorinated Pharmaceutical Research
The introduction of fluorine into drug molecules is a widely used strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, bioavailability, and binding affinity. nih.govnih.gov While there is no specific evidence of this compound being directly used as a precursor for fluorinated pharmaceuticals in the reviewed literature, its chemical structure represents a viable scaffold for the synthesis of novel fluorinated compounds.
The process of developing fluorinated drug candidates often involves the strategic incorporation of fluorine atoms into a parent molecule with known biological activity. This "late-stage fluorination" can significantly alter the compound's properties in a beneficial way. researchgate.net For example, fluorinated derivatives of chalcones have been synthesized and shown to possess 5-lipoxygenase inhibitory and antiperoxidation activities. nih.gov
Given its phenyl and dicarbonyl moieties, this compound could serve as a starting point for creating a library of fluorinated derivatives. By introducing fluorine at various positions on the phenyl ring or the butane (B89635) chain, medicinal chemists could systematically explore how these modifications influence the compound's biological activity. This approach could lead to the discovery of new drug candidates with improved therapeutic profiles for a range of diseases. The synthesis of fluorinated phenylalanines, for instance, has been a significant area of research with applications in therapeutics and medical imaging. nih.govresearchgate.netnih.gov This highlights the broad potential of incorporating fluorine into phenyl-containing structures like this compound.
Table 2: Potential of this compound as a Scaffold in Fluorinated Drug Discovery
| Structural Moiety | Potential Site for Fluorination | Rationale for Fluorination | Potential Therapeutic Impact |
|---|---|---|---|
| Phenyl Ring | Ortho, meta, or para positions | To modulate electronic properties, metabolic stability, and receptor binding. | Enhanced potency and pharmacokinetic profile of derivatives. |
| Butane Chain | Alpha or beta positions to the carbonyl groups | To alter the acidity of adjacent protons and influence metabolic pathways. | Improved metabolic stability and bioavailability. |
Advanced Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 1-Phenylbutane-1,2-dione in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, confirming the connectivity of the phenyl, carbonyl, and ethyl moieties.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the ethyl group. The aromatic protons typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the benzene (B151609) ring current. Protons ortho to the benzoyl group are expected to be the most deshielded. The methylene (B1212753) (-CH₂) protons of the ethyl group, being adjacent to a carbonyl group, would appear as a quartet around δ 2.8-3.0 ppm. The terminal methyl (-CH₃) protons would resonate further upfield as a triplet around δ 1.0-1.2 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides key information about the carbon skeleton. The two carbonyl carbons (C=O) are highly deshielded and would appear at the far downfield end of the spectrum, typically in the δ 190-205 ppm range. The carbons of the phenyl ring would resonate in the δ 125-140 ppm region. The aliphatic carbons of the ethyl group would be found upfield, with the methylene carbon appearing around δ 30-40 ppm and the methyl carbon at approximately δ 8-15 ppm.
Conformational Analysis: In solution, this compound has rotational freedom around the single bonds, particularly the C-C bond between the two carbonyl groups and the bond connecting the benzoyl group to the phenyl ring. The dihedral angle between the two carbonyl groups is a key conformational feature of 1,2-diketones. NMR studies on related acyclic 1,2-diketones suggest a preference for a skewed or gauche conformation rather than a planar anti-periplanar arrangement to minimize dipole-dipole repulsion between the adjacent carbonyl groups. acs.org Variable-temperature NMR experiments could be employed to study the dynamics of this rotation and to determine the energy barriers between different conformers. The observation of a single set of sharp signals at room temperature would indicate rapid conformational exchange on the NMR timescale. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift increments and data from similar structures.
| Nucleus | Atom(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|---|
| ¹H | Phenyl (ortho) | 7.9 - 8.1 | Doublet (d) or Multiplet (m) |
| ¹H | Phenyl (meta, para) | 7.3 - 7.7 | Multiplet (m) |
| ¹H | -CH₂- | 2.8 - 3.0 | Quartet (q) |
| ¹H | -CH₃ | 1.0 - 1.2 | Triplet (t) |
| ¹³C | C=O (Benzoyl) | ~195 - 205 | - |
| ¹³C | C=O (Propanoyl) | ~195 - 205 | - |
| ¹³C | Phenyl (ipso) | ~130 - 135 | - |
| ¹³C | Phenyl (ortho, meta, para) | ~128 - 134 | - |
| ¹³C | -CH₂- | ~35 - 40 | - |
| ¹³C | -CH₃ | ~8 - 12 | - |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Coordination Studies
FTIR spectroscopy is a rapid and effective method for identifying the key functional groups within this compound. The most prominent features in its IR spectrum are the absorptions corresponding to the two carbonyl (C=O) groups. Due to electronic interactions and potential conformational differences between the benzoyl and propanoyl carbonyls, two distinct stretching bands are expected. In the closely related precursor, 4-chloro-1-phenylbutane-1,2-dione, these bands were observed at 1720 cm⁻¹ and 1677 cm⁻¹. researchgate.net For this compound, strong absorptions in the region of 1670-1730 cm⁻¹ are anticipated. The benzoyl carbonyl, being conjugated with the phenyl ring, would likely absorb at a lower wavenumber (around 1670-1690 cm⁻¹) compared to the aliphatic carbonyl group.
Other characteristic bands include C-H stretching vibrations from the aromatic ring (above 3000 cm⁻¹) and the ethyl group (below 3000 cm⁻¹), as well as C-C stretching vibrations for the aromatic ring (around 1450-1600 cm⁻¹).
Coordination Studies: The two adjacent carbonyl oxygen atoms of this compound can act as a bidentate chelating ligand, coordinating to a single metal center to form a stable five-membered ring. FTIR is highly effective for studying these coordination complexes. Upon coordination to a metal ion, the C=O stretching frequency is expected to shift to a lower wavenumber (a "red shift") due to the weakening of the carbon-oxygen double bond. The magnitude of this shift can provide information about the strength of the metal-oxygen bond.
Table 2: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H | Stretching | 2850 - 3000 | Medium |
| C=O (Aliphatic) | Stretching | ~1700 - 1725 | Strong |
| C=O (Aromatic, Conjugated) | Stretching | ~1670 - 1690 | Strong |
| Aromatic C=C | Stretching | ~1450, 1580, 1600 | Medium-Weak |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photochemical Process Monitoring
UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. The spectrum of this compound is expected to be characterized by two main types of electronic transitions originating from its chromophores: the benzoyl group and the α-diketone moiety.
n→π* Transitions: The carbonyl groups possess non-bonding electrons (n-electrons) that can be excited to anti-bonding π* orbitals. These transitions are typically weak (low molar absorptivity, ε) and occur at longer wavelengths. For α-diketones, this absorption is responsible for their characteristic yellow color and is expected in the visible or near-UV region (λmax > 350 nm).
π→π* Transitions: These are high-energy, high-intensity transitions associated with the conjugated π-system of the benzoyl group. This absorption is expected to occur at shorter wavelengths in the UV region (λmax ~240-280 nm).
Photochemical Process Monitoring: The α-diketone linkage is a well-known photosensitive functional group. researchgate.net Upon absorption of UV or visible light, this compound can be promoted to an excited state, initiating photochemical reactions such as Norrish-type cleavages or cycloadditions. UV-Vis spectroscopy is an ideal technique to monitor these processes in real-time. The disappearance of the characteristic n→π* or π→π* absorption bands of the starting material and the appearance of new bands corresponding to the photoproducts can be used to determine reaction kinetics and quantum yields.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for confirming the elemental composition and elucidating the structure of this compound through fragmentation analysis.
Precise Molecular Mass: HRMS can determine the mass of the molecular ion with very high precision (typically to four or five decimal places). The calculated exact mass of this compound (C₁₀H₁₀O₂) is 162.06808 Da. nih.gov Experimental determination of a molecular ion peak at or very near this value by HRMS provides unambiguous confirmation of the compound's elemental formula. Predicted m/z values for common adducts in HRMS include 163.07536 for [M+H]⁺ and 185.05730 for [M+Na]⁺. uni.lu
Fragmentation Analysis: Under electron ionization (EI) or collision-induced dissociation (CID), the molecular ion fragments in a predictable manner, providing structural information. The primary fragmentation pathway for ketones is α-cleavage, the breaking of the bond adjacent to the carbonyl group. For this compound, two primary α-cleavage events are expected:
Loss of the ethyl radical (•C₂H₅): Cleavage between the propanoyl carbonyl and the ethyl group would generate a stable benzoyl-carbonyl cation with an m/z of 133.
Loss of the benzoyl radical (•COC₆H₅): Cleavage between the two carbonyls would result in a propanoyl cation ([CH₃CH₂CO]⁺) with an m/z of 57. This is often a very stable and abundant fragment.
Loss of carbon monoxide (CO): Diketones can also undergo fragmentation with the loss of a neutral CO molecule (28 Da).
The relative abundance of these fragment ions in the mass spectrum helps to piece together the molecular structure. The peak at m/z 57 is often the base peak in the spectra of similar ketones. libretexts.orgchemguide.co.uk
Table 3: Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Formula | Origin |
|---|---|---|---|
| 162 | [M]⁺• | [C₁₀H₁₀O₂]⁺• | Molecular Ion |
| 133 | [M - C₂H₅]⁺ | [C₈H₅O₂]⁺ | α-cleavage (loss of ethyl radical) |
| 105 | [C₆H₅CO]⁺ | [C₇H₅O]⁺ | Benzoyl cation |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation |
| 57 | [CH₃CH₂CO]⁺ | [C₃H₅O]⁺ | α-cleavage (loss of benzoyl radical) |
X-ray Diffraction (XRD) for Solid-State Structure Elucidation and Crystal Engineering
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. While no publicly available crystal structure for this compound has been identified, the technique would provide invaluable information if suitable single crystals could be grown.
Solid-State Structure Elucidation: An XRD analysis would determine the exact bond lengths, bond angles, and torsion angles within the molecule. Of particular interest would be the solid-state conformation, specifically the dihedral angle between the two carbonyl groups and the orientation of the phenyl ring relative to the benzoyl carbonyl. This would provide a clear picture of the molecule's preferred geometry in the crystalline lattice, free from the dynamic averaging seen in solution-state NMR. For instance, the crystal structure of a related compound, 1,4-diphenylbutane-1,4-dione, revealed a dihedral angle of 72.28° between its two benzene rings. researchgate.net
Crystal Engineering: The structural data from XRD would also reveal how the molecules pack together in the crystal. This includes the identification and characterization of intermolecular interactions, such as C-H···O hydrogen bonds or π-π stacking interactions between phenyl rings of adjacent molecules. Understanding these interactions is the basis of crystal engineering, where the goal is to design and synthesize crystalline materials with specific properties by controlling the supramolecular assembly.
Chromatographic Techniques (e.g., HPLC) for Purification and Isomer Separation
Chromatographic techniques are essential for the purification and analysis of this compound. Given its structure, both normal-phase and reverse-phase High-Performance Liquid Chromatography (HPLC) are suitable methods.
Purification: Following its synthesis, this compound is typically isolated from unreacted starting materials and byproducts. Flash column chromatography using a silica (B1680970) gel stationary phase and a non-polar mobile phase system (e.g., a gradient of ethyl acetate (B1210297) in hexane) is a standard and effective method for purification. researchgate.net The progress of the purification can be monitored by Thin-Layer Chromatography (TLC).
Isomer Separation: HPLC is the premier technique for the separation of isomers. While this compound itself is achiral, derivatives containing a chiral center could be separated into their respective enantiomers using a chiral stationary phase (CSP) in a chiral HPLC setup. Furthermore, if the compound were to exist as stable, separable tautomers (keto-enol forms), reverse-phase HPLC could potentially be used to separate these different isomers based on their polarity differences. The use of HPLC with various detectors (e.g., UV-Vis) allows for both the separation and quantification of the compound in complex mixtures. rsc.org
Computational Chemistry and Molecular Modeling for 1 Phenylbutane 1,2 Dione Systems
Quantum Mechanical Calculations for Electronic Structure and Reactivity Predictions
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of 1-Phenylbutane-1,2-dione at the atomic level. These methods allow for the accurate prediction of molecular geometries, electronic properties, and the energetics of chemical reactions.
Ab initio and Density Functional Theory (DFT) are two of the most prominent quantum mechanical methods used to study molecular systems. DFT, particularly with functionals like B3LYP, has been effectively used to attain stable geometries of derivatives of this compound. espublisher.com These computational studies are crucial for understanding the stability and electronic nature of various isomers and derivatives. For instance, research on related diketone structures demonstrates the prevalence of keto-enol tautomerism, which can be investigated using these methods. preprints.org The study of different tautomeric forms is essential as they can exhibit distinct chemical and physical properties.
Table 1: Computational Methods in the Study of this compound and Related Compounds
| Computational Method | Application | Key Findings |
| Ab Initio | Investigation of thermodynamic stabilities of isomers in different solvents. researchgate.net | Provides insights into the relative energies of different molecular conformations. |
| Density Functional Theory (DFT) | Attainment of stable geometries of derivatives. espublisher.com | Indicates the stability of the molecular structures. |
Solvent Effects and Reaction Field Models in Simulation
The surrounding solvent environment can significantly influence the properties and reactivity of a molecule. Computational models, such as the Onsager reaction field model, are employed to simulate these solvent effects. researchgate.net For example, in the study of the photoisomerization of a derivative, 3-methyl-1-phenylbutane-1,2-dione (B14813486) 2-oxime, it was observed that the kinetic constants of the reverse reaction decreased with increasing dielectric constants of the solvents. researchgate.net This highlights the critical role of the solvent in dictating reaction pathways and equilibria. Theoretical studies using ab initio molecular orbital calculations in the presence of a solvent have been used to investigate the thermodynamic stabilities of isomers in various solvents like diethyl ether, 1-butanol, and N,N-dimethylformamide. researchgate.net
The analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides valuable information about the electronic character and reactivity of a molecule. The energy difference between the HOMO and LUMO is a key factor in determining the electronic transitions of a molecule, which are responsible for its absorption of light and, consequently, its color. wikipedia.org
Electronic transitions in organic molecules, such as π → π* and n → π* transitions, can be studied using techniques like ultraviolet-visible (UV-vis) spectroscopy and correlated with computational predictions. wikipedia.orglibretexts.org For derivatives of this compound, it has been noted that absorption spectra typically show a single peak in the UV region, which is attributed to a π to π* transition. espublisher.com In some derivatives, the HOMO is located on one of the benzene (B151609) rings and its substituents, while the LUMO's antibonding π* orbital is spread across the entire molecule. espublisher.com The HOMO-LUMO energy gap in these derivatives has been found to be in the range of 3.38 to 4.01 eV. espublisher.com
Table 2: Key Molecular Orbitals and Electronic Transitions
| Molecular Orbital/Transition | Description | Significance |
| HOMO (Highest Occupied Molecular Orbital) | The outermost electron-containing orbital. libretexts.org | Relates to the molecule's ability to donate electrons. |
| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy orbital that is empty of electrons. libretexts.org | Relates to the molecule's ability to accept electrons. |
| π → π Transition | Excitation of an electron from a π bonding orbital to a π antibonding orbital. wikipedia.org | A common electronic transition in molecules with double or triple bonds and aromatic rings. |
| n → π Transition | Excitation of an electron from a non-bonding (n) orbital to a π antibonding orbital. wikipedia.org | Occurs in molecules containing heteroatoms with lone pairs. |
Molecular Docking and Dynamic Simulations for Biological Interactions
Molecular docking and dynamics simulations are indispensable computational techniques for exploring the interactions between small molecules like this compound and biological macromolecules, such as proteins and nucleic acids.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor. This technique is instrumental in understanding the binding modes of potential drug candidates. For instance, in studies of related compounds, induced-fit docking has been used to investigate how ligands accommodate the kinase domains of proteins. mdpi.com These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. mdpi.com
The insights gained from molecular docking and dynamic simulations are pivotal in the field of rational drug design. By understanding how a molecule interacts with a specific biological target, medicinal chemists can design and synthesize new compounds with improved efficacy and selectivity. nih.gov For example, molecular docking studies have been employed to show that certain compounds can bind to both the DNA-Topo II complex and the minor groove of DNA. nih.govnih.gov This information is crucial for the development of new therapeutic agents. The process of rational design often involves introducing different substituents to a core molecular scaffold to enhance binding affinity and biological activity. nih.gov
Computational Studies on Reaction Mechanisms and Transition State Structures
At present, specific computational studies detailing the reaction mechanisms and transition state structures for this compound are not available in the reviewed scientific literature. However, the methodologies for such investigations are well-established within the field of computational chemistry.
Theoretical investigations into the reaction mechanisms of this compound would typically employ quantum mechanical methods, such as Density Functional Theory (DFT) or ab initio calculations. These studies would aim to map out the potential energy surface for various reactions, identifying the lowest energy pathways from reactants to products. Key areas of investigation would include:
Nucleophilic Addition: Analyzing the approach of a nucleophile to either of the carbonyl carbons. Calculations would determine the activation energy barriers for addition to the C1 (benzoyl) and C2 (butanoyl) positions, providing insights into the regioselectivity of such reactions.
Enolate Formation: Investigating the deprotonation at the α-carbon (C3) to form an enolate. Computational models can predict the acidity of these protons and the geometry and stability of the resulting enolate.
Rearrangement Reactions: For α-dicarbonyl compounds, rearrangements like the benzilic acid rearrangement are possible under basic conditions. Computational studies could model the transition state for the phenyl group migration, determining the feasibility and energetics of such a pathway for this compound.
For each proposed mechanism, the structures of all intermediates and, crucially, the transition states would be optimized. A transition state is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the bond-making and bond-breaking processes. Frequency calculations are performed to confirm the nature of these stationary points; a transition state is characterized by having exactly one imaginary frequency corresponding to the reaction coordinate.
The Gibbs free energy of activation (ΔG‡) and the enthalpy of activation (ΔH‡) are critical parameters derived from these calculations, which can be compared with experimental kinetic data. A hypothetical reaction coordinate diagram, as depicted below, illustrates the energy changes throughout a reaction, highlighting the positions of reactants, intermediates, transition states, and products.
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | Calculated Value |
| Intermediate | Calculated Value |
| Transition State 2 | Calculated Value |
| Products | Calculated Value |
This table represents a template for data that would be generated from a computational study of a reaction mechanism for this compound.
Conformational Analysis and Rotary Switch Mechanisms
The flexibility of this compound arises from the rotation around several single bonds, leading to various possible conformations. Understanding the conformational landscape is essential as the reactivity and spectroscopic properties of the molecule are dependent on its three-dimensional structure.
A detailed conformational analysis of this compound would involve systematically exploring the potential energy surface by rotating the key dihedral angles:
C(phenyl)-C(O) bond: Rotation of the phenyl group relative to the adjacent carbonyl group.
C(O)-C(O) bond: Rotation around the bond connecting the two carbonyl carbons.
C(O)-C(ethyl) bond: Rotation of the ethyl group.
Computational methods can be used to construct a rotational energy profile by calculating the energy of the molecule at incremental changes of a specific dihedral angle. This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, representing the transition states for conformational changes (rotational barriers).
The relative energies of the different conformers can be used to determine their population distribution at a given temperature using the Boltzmann distribution.
| Conformer | Dihedral Angle (°)* | Relative Energy (kcal/mol) |
| Anti | 180 | 0.0 |
| Gauche | 60 | Calculated Value |
| Eclipsed (TS) | 0 | Calculated Value |
This table is a hypothetical representation of data from a conformational analysis of the C(O)-C(O) bond in this compound. TS denotes a transition state.
The concept of a "rotary switch" mechanism involves a controlled change between two or more stable conformations upon an external stimulus, such as light or a change in the chemical environment. For this compound, it is conceivable that the relative orientation of the two carbonyl groups could be switched. Computational studies could explore the feasibility of such a mechanism by:
Calculating the energy barriers between different stable conformers. A viable molecular switch requires barriers that are low enough to be overcome by the intended stimulus but high enough to prevent spontaneous interconversion.
Simulating the effect of an external field or solvent changes on the relative stabilities of the conformers. For example, a change in solvent polarity could favor a more polar conformer over a less polar one.
While specific studies on the rotary switch mechanisms of this compound are not currently documented, the theoretical framework for such an investigation is robust. Such research would provide fundamental insights into the dynamic behavior of this diketone and could inform the design of novel molecular devices.
Future Research Trajectories and Translational Outlook for 1 Phenylbutane 1,2 Dione
Development of Green and Sustainable Synthetic Methodologies
Traditional synthetic routes to α-diketones often involve harsh reaction conditions, the use of toxic reagents, and the generation of significant waste, making them environmentally undesirable. nih.gov Future research must prioritize the development of green and sustainable synthetic methodologies for 1-phenylbutane-1,2-dione. Key areas of focus should include:
Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally benign approach to chemical synthesis. aragen.comub.edu Research into enzymatic pathways for the synthesis of α-diketones is an emerging field. Multi-enzymatic cascade systems, for instance, have been successfully employed for the asymmetric synthesis of related compounds like 3-amino-1-phenylbutane. aragen.com Exploring the potential of enzymes to catalyze the oxidation of suitable precursors to this compound could lead to highly efficient and sustainable production methods.
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions and unique reactivity. mdpi.commdpi.com The development of photocatalytic methods for the synthesis of diketones, including this compound, could significantly reduce the environmental impact of their production. mdpi.commdpi.comacs.org
CO2-Assisted Synthesis: Carbon dioxide, a greenhouse gas, can be utilized as a sustainable C1 source in chemical synthesis. nih.govsemanticscholar.org CO2-assisted methods for the synthesis of non-symmetric α-diketones from aldehydes have been reported, offering a transition metal-free and atom-economical approach. nih.govsemanticscholar.org Investigating the applicability of this methodology to the synthesis of this compound could provide a novel and sustainable manufacturing process.
The following table summarizes potential green synthetic approaches for this compound:
| Methodology | Advantages | Key Research Focus |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Identification and engineering of suitable enzymes. |
| Photocatalysis | Use of renewable energy, mild reaction conditions. | Development of efficient and recyclable photocatalysts. |
| CO2-Assisted Synthesis | Utilization of a greenhouse gas, atom economy. | Optimization of reaction conditions and catalyst systems. |
Deepening the Understanding of Structure-Reactivity Relationships
A thorough understanding of the relationship between the structure of this compound and its chemical reactivity is crucial for its rational design and application in various fields. Future research should aim to elucidate the following aspects:
Electronic and Steric Effects: The reactivity of the two carbonyl groups in this compound is influenced by the electronic and steric effects of the adjacent phenyl and ethyl groups. researchgate.net The phenyl group, being electron-withdrawing, is expected to increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack. researchgate.net Conversely, the electron-donating nature and steric bulk of the ethyl group may decrease the reactivity of the second carbonyl group. researchgate.net Detailed kinetic and computational studies are needed to quantify these effects and predict the regioselectivity of various reactions.
Photochemistry: α-Diketones are known to be photochemically active. Understanding the photochemical behavior of this compound, including its absorption spectrum, excited state properties, and photoreaction pathways, is essential for its potential application in photopolymerization and as a photoinitiator. aragen.com
Reactivity with Biomolecules: The electrophilic nature of α-diketones allows them to react with cellular nucleophiles, such as arginine residues in proteins. nih.govmit.edu This reactivity is the basis for the toxicity of some α-diketones but could also be harnessed for therapeutic purposes. nih.govmit.edu A deeper understanding of the reaction of this compound with biologically relevant nucleophiles is necessary to assess its potential bioactivity.
Expanding the Spectrum of Applications in Functional Materials
The unique properties of diketones make them valuable building blocks for a wide range of functional materials. nih.govsemanticscholar.org Future research should explore the potential of this compound in the following areas:
Polymers: α-Diketones can be incorporated into polymer chains to create materials with specific properties. mit.edu For instance, the synthesis of 1-phenylbut-3-ene-1,2-dione, a monomer bearing a 1,2-diketone moiety, has been attempted for the development of photodegradable polymers. acs.org Although the copolymerization was unsuccessful in that specific case, further research into the polymerization of this compound derivatives could lead to novel polymers with applications in areas such as photoresists and degradable plastics. acs.org
Photoinitiators: The photochemical reactivity of α-diketones makes them suitable for use as photoinitiators in radical polymerization. aragen.commdpi.com Investigating the efficiency of this compound as a photoinitiator for various monomers could open up applications in coatings, adhesives, and 3D printing.
Metal-Organic Frameworks (MOFs): Diketones are excellent chelating ligands for metal ions and can be used to construct metal-organic frameworks (MOFs). ulster.ac.ukamacad.org MOFs are a class of porous materials with a wide range of applications, including gas storage, catalysis, and sensing. ulster.ac.ukbroadinstitute.org The ability of this compound to coordinate with metal centers could be exploited to synthesize novel MOFs with tailored properties.
Advancing Preclinical Research for Therapeutic Development
While the therapeutic potential of β-diketones is well-documented, the preclinical development of α-diketones like this compound remains largely unexplored. nih.govresearchgate.netmit.edu Future research should focus on a systematic evaluation of its biological activities to identify potential therapeutic applications.
A critical starting point would be to investigate the interaction of this compound with biological targets. The electrophilic nature of the α-diketone moiety suggests that it may covalently modify nucleophilic residues in proteins, a mechanism that underlies the activity of many drugs. research.google However, this reactivity can also lead to toxicity, as seen with compounds like diacetyl, which can cause respiratory tract damage. research.google Therefore, a careful assessment of both the efficacy and safety of this compound is paramount.
Initial preclinical studies should include:
In vitro cytotoxicity screening: To assess its potential as an anticancer agent.
Antimicrobial assays: To evaluate its activity against a panel of pathogenic bacteria and fungi.
Enzyme inhibition studies: To identify specific protein targets and elucidate its mechanism of action.
Integration of Artificial Intelligence and Machine Learning in Diketone Research
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research, from synthesis planning to drug discovery. nih.govaragen.comsemanticscholar.orgnih.gov The integration of these computational tools can significantly accelerate the research and development of this compound and other diketones.
Key areas where AI and ML can be applied include:
Synthesis Planning: Computer-aided synthesis planning (CASP) programs, powered by ML algorithms, can analyze vast reaction databases to propose novel and efficient synthetic routes to this compound and its derivatives. nih.govsemanticscholar.orgresearchgate.netmit.edu This can help in identifying more sustainable and cost-effective production methods.
Property Prediction: ML models can be trained to predict the physicochemical and biological properties of molecules based on their structure. ulster.ac.ukresearch.googlenih.govresearchgate.net This can be used to screen virtual libraries of this compound derivatives for desired properties, such as high reactivity as a photoinitiator or specific biological activity, thus prioritizing the most promising candidates for synthesis and experimental testing.
Drug Discovery: In the context of therapeutic development, AI and ML can be used to identify potential biological targets for this compound, predict its bioactivity and toxicity, and optimize its structure to enhance its therapeutic index. aragen.comnih.govmdpi.com
The following table outlines the potential impact of AI and ML in diketone research:
| Application Area | AI/ML Tool | Potential Impact |
| Synthesis Planning | Retrosynthesis prediction algorithms | Faster and more efficient discovery of synthetic routes. |
| Property Prediction | Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models | Rapid screening of virtual compounds to identify promising candidates. |
| Drug Discovery | Target identification and virtual screening platforms | Accelerated discovery of new therapeutic applications for diketones. |
Q & A
Q. What are the standard synthetic routes for 1-Phenylbutane-1,2-dione, and how are reaction conditions optimized?
- Methodological Answer : this compound can be synthesized via condensation reactions of phenylacetyl derivatives with ketone precursors. For example, analogous diones like 1-Phenylpropane-1,2-dione are prepared by reacting pyruvic acid with oxalyl chloride and amines under inert conditions (e.g., CH₂Cl₂, 0°C) . Optimization involves adjusting stoichiometry, solvent polarity, and temperature. Reaction progress is monitored via TLC, and purification employs silica gel chromatography. Yield improvements (e.g., 68–87%) are achieved by iterative solvent selection (e.g., ethyl acetate for crystallization) . Characterization relies on ¹H/¹³C NMR to confirm diketone peaks (δ ~2.5–3.5 ppm for α-protons) .
Q. Which analytical techniques are critical for assessing purity and structural integrity?
- Methodological Answer :
- Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and ≥98% purity thresholds, as used for structurally similar diones .
- Structural Confirmation : ¹H NMR (e.g., enol/keto tautomer ratios in CDCl₃ ), FT-IR (C=O stretches at 1700–1750 cm⁻¹ ), and mass spectrometry (ESI-MS for molecular ion validation ).
- Safety Compliance : Safety Data Sheets (SDS) must be referenced for handling protocols, including PPE requirements (e.g., N95 respirators, gloves) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported catalytic activities of this compound derivatives?
- Methodological Answer : Contradictions often arise from substituent effects (e.g., methoxy vs. ethoxy groups altering reactivity ). Systematic studies should:
Compare derivatives (e.g., 1-Phenylbutane-1,3-dione vs. 1,2-isomer) under identical conditions .
Use kinetic profiling (e.g., time-resolved UV-Vis spectroscopy) to track intermediate formation.
Validate hypotheses via DFT calculations (e.g., electron-withdrawing groups lowering LUMO energy, enhancing electrophilicity) .
Conflicting biological data (e.g., antimicrobial activity) require dose-response assays (IC₅₀ comparisons) and cytotoxicity controls .
Q. What strategies are effective for studying keto-enol tautomerism in this compound?
- Methodological Answer :
- NMR Analysis : Monitor enol/keto ratios in deuterated solvents (e.g., DMSO-d₆ shifts enol protons to δ ~12–14 ppm) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize enol forms via hydrogen bonding, while nonpolar solvents favor keto tautomers .
- Temperature Studies : Variable-temperature NMR (e.g., 25–60°C) quantifies thermodynamic stability (ΔG° calculations) .
- Crystallography : X-ray diffraction of single crystals resolves dominant tautomeric states in the solid phase .
Q. How can this compound be integrated into polymer or metal-organic framework (MOF) synthesis?
- Methodological Answer :
- Coordination Chemistry : Use as a bidentate ligand for transition metals (e.g., Cu²⁺, Fe³⁺). Pre-treatment with NaOH generates enolate anions for chelation .
- Polymerization : Radical-initiated copolymerization with styrene derivatives (e.g., AIBN initiator, 70°C, toluene) yields diketone-functionalized polymers. Monitor via GPC for molecular weight distribution .
- MOF Design : Solvothermal reactions with Zn(NO₃)₂ and terephthalic acid produce porous frameworks. BET analysis confirms surface area (>500 m²/g) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
